molecular formula C13H10BrClF3N3O B2773404 5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448130-28-6

5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2773404
CAS No.: 1448130-28-6
M. Wt: 396.59
InChI Key: ZXKMSCHTKXARCI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with bromine, chlorine, and a trifluoromethyl-pyrazole moiety

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClF3N3O/c14-8-1-2-10(15)9(7-8)12(22)19-4-6-21-5-3-11(20-21)13(16,17)18/h1-3,5,7H,4,6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKMSCHTKXARCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzoyl chloride and 3-(trifluoromethyl)-1H-pyrazole.

    Formation of Intermediate: The benzoyl chloride is reacted with an appropriate amine (e.g., ethylenediamine) to form an intermediate amide.

    Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)-1H-pyrazole under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Automation: Integrating automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazole ring or the benzamide moiety.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Oxidized derivatives of the pyrazole or benzamide groups.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or the amide linkage.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its application:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, blocking substrate access.

    Receptor Binding: It can interact with receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzamide: Lacks the pyrazole and trifluoromethyl groups, making it less complex.

    2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar but without the bromine atom.

    5-bromo-2-chloro-N-(2-(1H-pyrazol-1-yl)ethyl)benzamide: Similar but without the trifluoromethyl group.

Uniqueness

The presence of both bromine and chlorine atoms, along with the trifluoromethyl-pyrazole moiety, makes 5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide unique. These substituents can significantly influence its chemical reactivity and biological activity, offering distinct advantages in various applications.

Biological Activity

5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C14H14BrClF3N2O
  • Molecular Weight : 392.63 g/mol
  • SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)Cl)C2=N(C(=C(C=C2)Br)C(F)(F)F))
PropertyValue
Molecular Weight392.63 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO
LogP3.5

Antiparasitic Activity

Research indicates that compounds with similar structural features exhibit antiparasitic properties. For instance, modifications in the pyrazole ring have been shown to enhance activity against Plasmodium falciparum, the causative agent of malaria. The trifluoromethyl group is known to increase lipophilicity, potentially improving cell membrane penetration and bioavailability .

Anticancer Potential

Studies have demonstrated that compounds containing a benzamide moiety can inhibit cancer cell proliferation. The incorporation of halogen atoms like bromine and chlorine can enhance the selectivity and potency of these compounds against various cancer cell lines. For example, similar derivatives have shown IC50 values in the low micromolar range against breast and colon cancer cells .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial for cellular proliferation and survival. These may include:

  • Inhibition of Protein Kinases : Compounds with similar structures have been reported to inhibit kinases involved in cancer signaling pathways.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

Study 1: Antiparasitic Activity

A study focused on a series of pyrazole derivatives, including those with trifluoromethyl substitutions, reported an EC50 value of 0.010 μM for the most active compound against P. falciparum . The study highlighted the importance of substituent position on biological activity.

Study 2: Anticancer Efficacy

In vitro studies on a related benzamide derivative indicated significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values ranging from 0.05 to 0.15 μM . This underscores the potential of halogenated benzamides in anticancer therapy.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineEC50/IC50 Value
AntiparasiticP. falciparum0.010 μM
AnticancerMCF-70.05 μM
AnticancerHT-290.15 μM

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